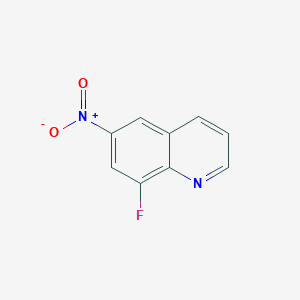
8-Fluoro-6-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 8-fluoro-6-nitroquinoléine est un dérivé fluoré de la quinoléine, un composé aromatique hétérocyclique à base d'azote. L'incorporation de groupes fluorés et nitro dans la structure de la quinoléine améliore son activité biologique et lui confère des propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 8-fluoro-6-nitroquinoléine implique généralement la fluoration et la nitration de dérivés de la quinoléine. Une méthode courante comprend la fluoration directe de la 6-nitroquinoléine à l'aide d'agents fluorants tels que le Selectfluor ou le N-fluorobenzenesulfonimide (NFSI) dans des conditions contrôlées . Une autre approche implique la nitration de la 8-fluoroquinoléine à l'aide d'acide nitrique et d'acide sulfurique comme agents nitrants .
Méthodes de production industrielle : La production industrielle de la 8-fluoro-6-nitroquinoléine peut impliquer des processus de nitration et de fluoration à grande échelle, utilisant des réacteurs à écoulement continu pour garantir une production efficace et constante. L'utilisation de méthodes écologiques et durables, telles que la synthèse assistée par micro-ondes et les réactions sans solvant, est également explorée pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions : La 8-fluoro-6-nitroquinoléine subit diverses réactions chimiques, notamment :
Réactifs et conditions communes :
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Chlorure d'étain(II), poudre de fer, conditions acides.
Substitution : Nucléophiles tels que les amines, les thiols et les alcoxides.
Principaux produits formés :
Oxydation : Dérivés de N-oxyde de quinoléine.
Réduction : 8-Fluoro-6-aminoquinoléine.
Substitution : Divers dérivés de quinoléine substitués en fonction du nucléophile utilisé.
4. Applications de recherche scientifique
La 8-fluoro-6-nitroquinoléine a un large éventail d'applications dans la recherche scientifique, notamment :
Médecine : Explorée pour ses propriétés antibactériennes, antinéoplasiques et antivirales.
Industrie : Utilisée dans la production de cristaux liquides et comme composant dans les colorants cyanine.
5. Mécanisme d'action
Le mécanisme d'action de la 8-fluoro-6-nitroquinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de fluor améliore la capacité du composé à pénétrer les membranes cellulaires et à se lier aux enzymes ou aux récepteurs cibles. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Composés similaires :
6-Fluoroquinoléine : Un autre dérivé de quinoléine fluoré ayant des propriétés chimiques similaires mais dépourvu du groupe nitro.
8-Nitroquinoléine : Une quinoléine substituée par un nitro sans l'atome de fluor.
5,8-Difluoroquinoléine : Un dérivé de quinoléine avec deux atomes de fluor aux positions 5 et 8.
Unicité : La 8-fluoro-6-nitroquinoléine est unique en raison de la présence de groupes fluorés et nitro, qui confèrent des propriétés chimiques et biologiques distinctes.
Applications De Recherche Scientifique
8-Fluoro-6-nitroquinoline has a wide range of applications in scientific research, including:
Medicine: Explored for its antibacterial, antineoplastic, and antiviral properties.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Mécanisme D'action
The mechanism of action of 8-Fluoro-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
6-Fluoroquinoline: Another fluorinated quinoline derivative with similar chemical properties but lacking the nitro group.
8-Nitroquinoline: A nitro-substituted quinoline without the fluorine atom.
5,8-Difluoroquinoline: A quinoline derivative with two fluorine atoms at positions 5 and 8.
Uniqueness: 8-Fluoro-6-nitroquinoline is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H5FN2O2 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
8-fluoro-6-nitroquinoline |
InChI |
InChI=1S/C9H5FN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H |
Clé InChI |
OFWJQKHUTOLSDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2N=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


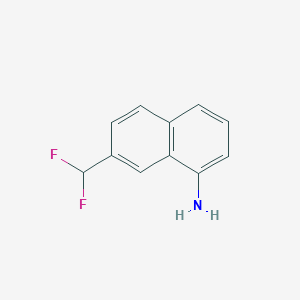
![2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)
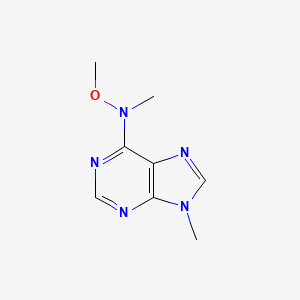

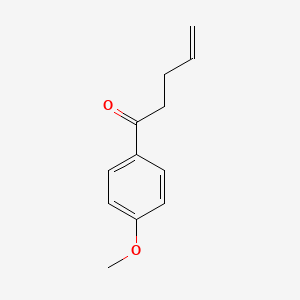
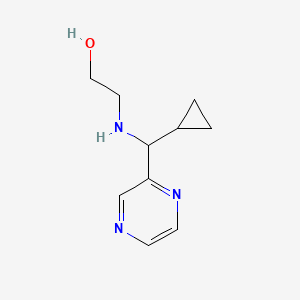
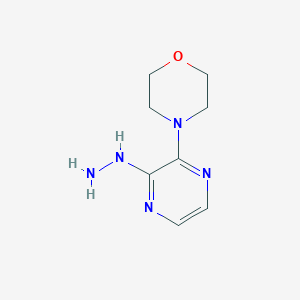

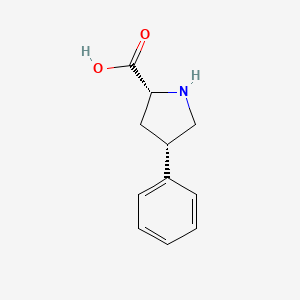



![6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)

